2-((4-Amino-6-((2-methoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)acetic acid
Description
This compound is a pyrimidine derivative characterized by a 4-amino-5-nitro-substituted pyrimidine core. Key structural features include:
- 6-position substituent: A 2-methoxyphenylamino group, introducing steric and electronic effects due to the ortho-methoxy group.
- 5-nitro group: A common pharmacophore in antimicrobial agents, contributing to electron-withdrawing effects and redox activity.
Ortho-substitution on the phenyl ring may influence conformational flexibility and binding to biological targets .
Properties
IUPAC Name |
2-[[4-amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O5/c1-24-8-5-3-2-4-7(8)16-12-10(19(22)23)11(14)17-13(18-12)15-6-9(20)21/h2-5H,6H2,1H3,(H,20,21)(H4,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHDBGZLXVHLEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-6-((2-methoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)acetic acid typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Amination: The amino groups are introduced via nucleophilic substitution reactions, where the nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Methoxyphenyl Substitution: The methoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, often using a methoxyphenyl halide and a base.
Final Coupling: The final step involves coupling the substituted pyrimidine with glycine or its derivatives to form the desired acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxyphenyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro and amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, palladium on carbon with hydrogen gas.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro and amino groups suggests possible interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The pyrimidine core is a common motif in many pharmaceutical agents.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-((4-Amino-6-((2-methoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrimidine derivatives, focusing on substituent effects and biological implications.
Table 1: Structural and Functional Comparison
Key Findings
Cyclohexylamino () and benzylamino () groups increase hydrophobicity, favoring membrane penetration but reducing solubility .
Ethoxyethanol () balances hydrophilicity and flexibility, but lacks the acidic proton for strong hydrogen bonding .
Biological Activity: Pyrimidine derivatives with nitro groups (common in all compounds) are associated with antimicrobial activity. The target compound’s ortho-methoxy group may enhance selectivity by avoiding off-target interactions observed in para-substituted analogs .
Crystallographic and Conformational Insights :
- Intramolecular hydrogen bonds (e.g., N–H⋯N in ) stabilize pyrimidine derivatives. The acetic acid group in the target compound may participate in intermolecular H-bonding, influencing crystal packing and solubility .
- Dihedral angles between pyrimidine and substituent planes (e.g., 12.8° in ) suggest moderate conformational flexibility, critical for target engagement .
Biological Activity
The compound 2-((4-Amino-6-((2-methoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)acetic acid, often referred to as a pyrimidine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring substituted with amino and methoxy groups, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in nucleotide synthesis, thereby affecting cellular proliferation.
- Modulation of Receptor Activity : It can bind to various receptors, potentially altering signal transduction pathways associated with inflammation and cancer progression.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance, it has been reported to exhibit cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 10.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 8.5 | Inhibition of DNA synthesis |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored. It demonstrated moderate activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
This activity is significant for potential applications in treating infections caused by resistant strains of bacteria.
Case Studies
- Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in a xenograft model of breast cancer. Results showed a significant reduction in tumor size compared to controls, indicating its potential as an effective therapeutic agent .
- Antimicrobial Research : In a comparative study assessing various pyrimidine derivatives, this compound was found to be one of the most effective against multi-drug resistant strains of bacteria, showcasing its potential role in addressing antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
